
N-(3-Ethynylphenyl)-6-(2-(2-fluoroethoxy)ethoxy)-7-(2-methoxyethoxy)quinazolin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Ethynylphenyl)-6-(2-(2-fluoroethoxy)ethoxy)-7-(2-methoxyethoxy)quinazolin-4-amine is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Ethynylphenyl)-6-(2-(2-fluoroethoxy)ethoxy)-7-(2-methoxyethoxy)quinazolin-4-amine typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or its equivalents.
Substitution Reactions:
Amidation: The final step involves the formation of the amine group through amidation reactions using suitable amine precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethynyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the quinazoline core or the ethynyl group, resulting in the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the fluoroethoxy and methoxyethoxy groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction could produce saturated analogs.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition or receptor binding.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer or neurological disorders.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of this compound would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Gefitinib: A quinazoline derivative used as an epidermal growth factor receptor (EGFR) inhibitor in cancer therapy.
Erlotinib: Another quinazoline-based EGFR inhibitor with similar therapeutic applications.
Uniqueness
N-(3-Ethynylphenyl)-6-(2-(2-fluoroethoxy)ethoxy)-7-(2-methoxyethoxy)quinazolin-4-amine may exhibit unique properties such as enhanced binding affinity, selectivity, or stability compared to similar compounds. These characteristics would be determined through comparative studies and experimental evaluations.
Eigenschaften
Molekularformel |
C23H24FN3O4 |
|---|---|
Molekulargewicht |
425.5 g/mol |
IUPAC-Name |
N-(3-ethynylphenyl)-6-[2-(2-fluoroethoxy)ethoxy]-7-(2-methoxyethoxy)quinazolin-4-amine |
InChI |
InChI=1S/C23H24FN3O4/c1-3-17-5-4-6-18(13-17)27-23-19-14-21(31-12-10-29-8-7-24)22(30-11-9-28-2)15-20(19)25-16-26-23/h1,4-6,13-16H,7-12H2,2H3,(H,25,26,27) |
InChI-Schlüssel |
ZHTPGESKFOBHBJ-UHFFFAOYSA-N |
Kanonische SMILES |
COCCOC1=C(C=C2C(=C1)N=CN=C2NC3=CC=CC(=C3)C#C)OCCOCCF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S,3aR,5S,6S,6aS)-6-Hydroxy-4,4-dimethylhexahydro-2H-2,5-methanofuro[3,2-b]pyrrol-4-ium bromide](/img/structure/B12931505.png)
![Benzo[d]oxazol-2-ylmethyl 2H-chromene-3-carboxylate](/img/structure/B12931511.png)
![N-{6-Chloro-4-[(propan-2-yl)oxy]pyrido[3,2-d]pyrimidin-2-yl}acetamide](/img/structure/B12931519.png)
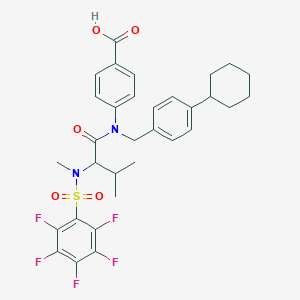
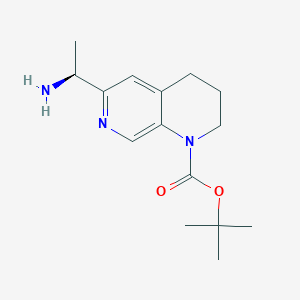

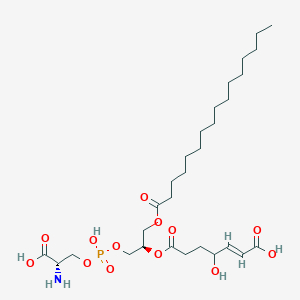
![13-oxo-N-[13-oxo-10,16-di(phenanthren-9-yl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl]-10,16-di(phenanthren-9-yl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-amine](/img/structure/B12931569.png)
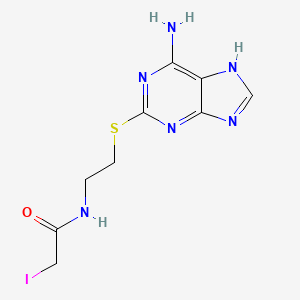
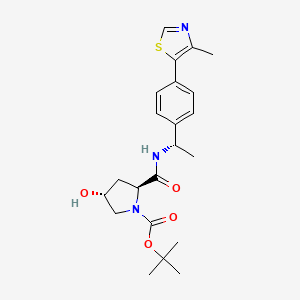

![1-Azaspiro[4.4]nonan-3-one](/img/structure/B12931602.png)

